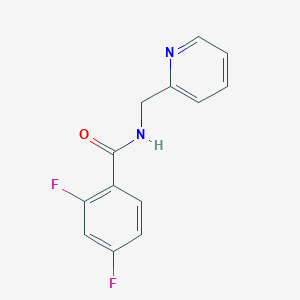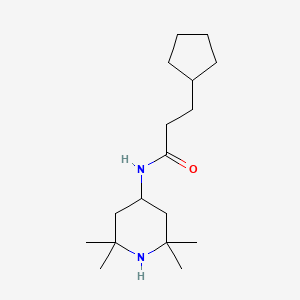
(4-Nitrophenyl)methyl 2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)methyl 2,6-difluorobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-nitrophenyl group attached to a methyl 2,6-difluorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with (4-nitrophenyl)methanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and the use of efficient catalysts and solvents can be applied to scale up the synthesis for industrial purposes. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for achieving high yields and purity in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)methyl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the phenyl ring can be a site for nucleophilic substitution reactions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-difluorobenzoic acid and (4-nitrophenyl)methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives of the original compound.
Reduction: (4-Aminophenyl)methyl 2,6-difluorobenzoate.
Hydrolysis: 2,6-Difluorobenzoic acid and (4-nitrophenyl)methanol.
Applications De Recherche Scientifique
(4-Nitrophenyl)methyl 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme kinetics and as a substrate for esterases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)methyl 2,6-difluorobenzoate depends on its interaction with specific molecular targets. For instance, in biological systems, the ester bond can be hydrolyzed by esterases, releasing the active components that can interact with cellular targets. The nitro group can undergo reduction to form an amine, which can further participate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-fluorobenzoate
- Ethyl 4-fluorobenzoate
- Methyl 3-fluorobenzoate
Uniqueness
(4-Nitrophenyl)methyl 2,6-difluorobenzoate is unique due to the presence of both nitro and difluorobenzoate groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications that similar compounds may not be able to achieve.
Propriétés
IUPAC Name |
(4-nitrophenyl)methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2NO4/c15-11-2-1-3-12(16)13(11)14(18)21-8-9-4-6-10(7-5-9)17(19)20/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOABLZATCVYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,2,4,5-tetrafluoro-3-(5-methyl-2-nitrophenoxy)-6-[(E)-prop-1-enyl]benzene](/img/structure/B5795422.png)
![N-[(4-fluorophenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5795430.png)
![N-benzyl-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5795433.png)


![4-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}benzoic acid](/img/structure/B5795458.png)


![cyclohexyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B5795488.png)

![N'-[2-(2-chlorophenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B5795494.png)
![[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B5795505.png)

![[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE](/img/structure/B5795524.png)
